molecular formula C15H19NO2S B2520434 N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide CAS No. 1219905-63-1

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide

Cat. No.: B2520434
CAS No.: 1219905-63-1
M. Wt: 277.38
InChI Key: XKXRFEOHXZUCOE-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide is a useful research compound. Its molecular formula is C15H19NO2S and its molecular weight is 277.38. The purity is usually 95%.
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Biological Activity

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Its molecular formula is C15H19NO2SC_{15}H_{19}NO_2S with a molecular weight of 277.38 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a unique structure combining furan and thiophene moieties, which are known to enhance biological activity through various mechanisms. The IUPAC name for this compound is N-(furan-2-ylmethyl)-2,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of pivalamide have been shown to induce apoptosis in cancer cell lines through the modulation of survival pathways.

Mechanism of Action:

  • Induction of Apoptosis: The compound may activate intrinsic apoptotic pathways by increasing the levels of pro-apoptotic proteins.
  • Cell Cycle Arrest: It has been observed that some pivalamide derivatives can cause cell cycle arrest in the G1 phase, preventing cancer cell proliferation.
PropertyEffect
Induces apoptosisActivates intrinsic pathways
Cell cycle arrestG1 phase arrest in cancer cells

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in treating infections.

Case Study:
In a study examining its antimicrobial effects, the compound showed significant inhibition against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent .

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Candida albicans12

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest moderate absorption with a half-life suitable for therapeutic use.

Toxicological Profile

Toxicity assessments have indicated that the compound exhibits low toxicity at therapeutic doses, making it a candidate for further development. However, comprehensive toxicity studies are necessary to establish safety profiles.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-15(2,3)14(17)16(9-12-6-8-19-11-12)10-13-5-4-7-18-13/h4-8,11H,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXRFEOHXZUCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N(CC1=CSC=C1)CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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